molecular formula C20H19N3O2S B11027415 4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11027415
M. Wt: 365.5 g/mol
InChI Key: MRMGAIKDRHDZBB-UHFFFAOYSA-N
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Description

4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a combination of phenyl, pyridine, thiazole, and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridine and phenyl groups. The final step involves the formation of the tetrahydropyran ring and the carboxamide linkage.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyridine and Phenyl Group Introduction: The pyridine and phenyl groups can be introduced through nucleophilic substitution reactions.

    Tetrahydropyran Ring Formation: The tetrahydropyran ring can be formed through cyclization reactions involving dihydropyran and appropriate nucleophiles.

    Carboxamide Linkage Formation: The final step involves the formation of the carboxamide linkage through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl, pyridine, and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of multiple heterocyclic rings, which provides a diverse range of chemical reactivity and biological activity. The presence of the thiazole ring imparts antimicrobial properties, while the pyridine and phenyl groups enhance its binding affinity to biological targets.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

4-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)oxane-4-carboxamide

InChI

InChI=1S/C20H19N3O2S/c24-18(20(9-12-25-13-10-20)15-6-2-1-3-7-15)23-19-22-17(14-26-19)16-8-4-5-11-21-16/h1-8,11,14H,9-10,12-13H2,(H,22,23,24)

InChI Key

MRMGAIKDRHDZBB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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